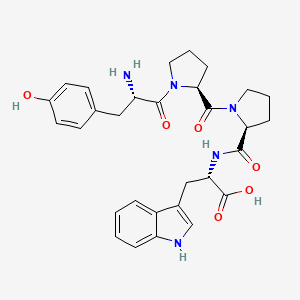
H-Tyr-Pro-Pro-Trp-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Tyr-Pro-Pro-Trp-OH is a tetrapeptide composed of the amino acids tyrosine, proline, proline, and tryptophan. This compound is of interest due to its potential biological activities and its role in various biochemical processes. Peptides like this compound are often studied for their therapeutic potential and their ability to interact with specific receptors in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Pro-Trp-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid (tryptophan) to the resin. The following steps involve the deprotection and coupling of each subsequent amino acid (proline, proline, and tyrosine) using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in enzymatic synthesis methods have been explored to enhance the efficiency and environmental sustainability of peptide production.
化学反应分析
Types of Reactions
H-Tyr-Pro-Pro-Trp-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: The aromatic ring of tyrosine and tryptophan can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophilic reagents like nitrating agents or halogens can be employed.
Major Products Formed
Oxidation: Oxidized tyrosine derivatives, such as dityrosine.
Reduction: Reduced forms of the peptide with intact amino acid residues.
Substitution: Substituted aromatic rings with various functional groups.
科学研究应用
H-Tyr-Pro-Pro-Trp-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and functional foods.
作用机制
The mechanism of action of H-Tyr-Pro-Pro-Trp-OH involves its interaction with specific receptors or enzymes in the body. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the proline residues provide structural stability. The tryptophan residue can engage in π-π stacking interactions. These interactions collectively contribute to the peptide’s biological activity, including modulation of signaling pathways and receptor binding.
相似化合物的比较
Similar Compounds
H-Tyr-Pro-Trp-Phe-OH: Another tetrapeptide with similar structural features but different biological activities.
H-Tyr-Pro-Phe-Phe-OH: Known for its opioid receptor binding properties.
H-Tyr-Pro-Trp-OH: A shorter peptide with distinct pharmacological effects.
Uniqueness
H-Tyr-Pro-Pro-Trp-OH is unique due to the presence of two proline residues, which impart rigidity to the peptide structure. This rigidity can influence the peptide’s interaction with biological targets and its overall stability.
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O6/c31-22(15-18-9-11-20(36)12-10-18)28(38)35-14-4-8-26(35)29(39)34-13-3-7-25(34)27(37)33-24(30(40)41)16-19-17-32-23-6-2-1-5-21(19)23/h1-2,5-6,9-12,17,22,24-26,32,36H,3-4,7-8,13-16,31H2,(H,33,37)(H,40,41)/t22-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQROXJBPPLRFJG-GKXKVECMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

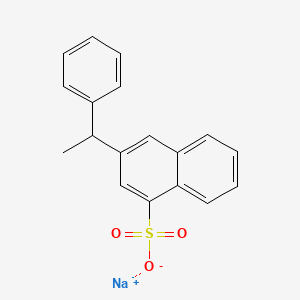
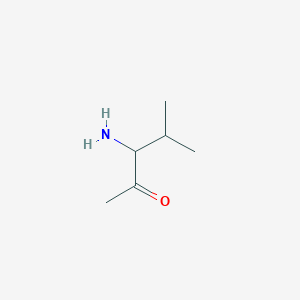
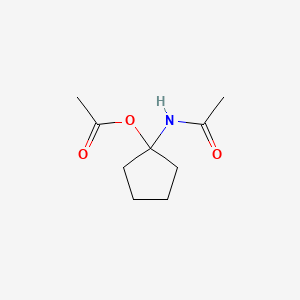
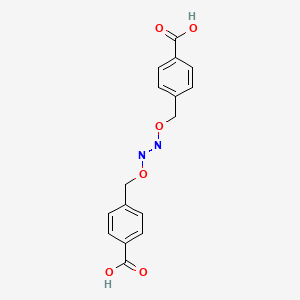
![2-[(2-Chloroisonicotinoyl)amino]butanoic acid](/img/structure/B571044.png)
![2-Amino-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B571045.png)
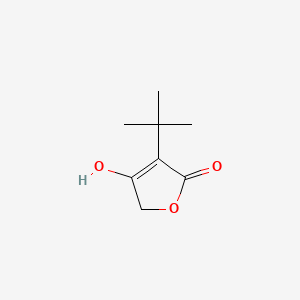
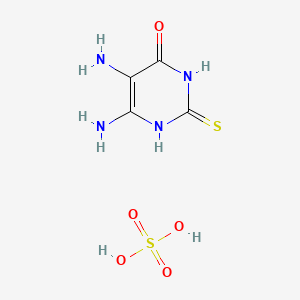
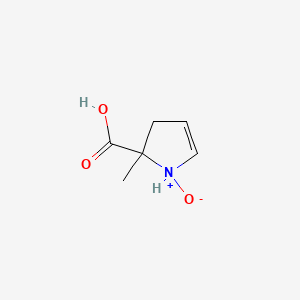
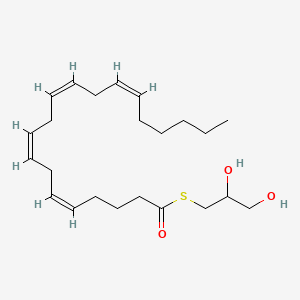
![2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione](/img/structure/B571054.png)
